1-butyl-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide -

1-butyl-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

Catalog Number: EVT-4677534
CAS Number:
Molecular Formula: C19H27N3O3
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-tert-Butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide

Compound Description: This compound is a butenolide derivative. Its crystal structure was studied to understand its conformation. []

Relevance: While not directly containing the same core structure as 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide, this compound shares the presence of a carboxamide group and an aromatic ring system, indicating potential relevance in broader chemical space exploration. Both compounds also contain a 5-membered ring incorporating a carbonyl group, though the ring systems differ (pyrrolidine vs. dihydrofuran). []

4-(2H-1,3-Benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide

Compound Description: This compound is another butenolide derivative whose crystal structure was analyzed alongside the previously mentioned compound to compare their conformational differences. []

Relevance: Similar to the previous compound, this structure shares the carboxamide functionality and incorporates an aromatic ring system with 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide. The presence of the benzodioxole group and variations in substituents highlight potential areas for structure-activity relationship studies related to the target compound. []

N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine

Compound Description: This compound is a pyridazine derivative synthesized and characterized through X-ray diffraction to understand its crystal structure and hydrogen bonding interactions. []

Relevance: While this compound features a distinct pyridazine core compared to the pyrrolidine in 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide, it showcases the use of a substituted phenyl ring connected to a carbonyl group, a common motif present in both structures. Exploring variations in heterocycles linked to similar substituents could provide insights into the target compound's structure-activity relationships. []

(2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (Compound 1)

Compound Description: This piperazine derivative exhibits anti-malarial activity. Its crystal structure was studied alongside two related compounds to understand the structural features contributing to its activity. []

Relevance: While differing in the core heterocycle, this compound shares with 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide the presence of a carbamate group and a phenyl ring, though their connectivity and substitution patterns differ. Comparing the structural features and biological activities of both compounds may unveil valuable insights for developing new anti-malarial agents. []

(2S,3R)-4-(4-nitrobenzyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane (Compound 2)

Compound Description: This compound is a piperazine derivative that, unlike Compound 1, does not exhibit anti-malarial activity. The difference in activity despite structural similarities with Compound 1 highlights the importance of specific functional groups for biological activity. []

(2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane dihydrogen chloride (Compound 3)

Compound Description: This dihydrated salt of a piperazine derivative also displays anti-malarial activity. Its crystal structure, alongside Compounds 1 and 2, aids in understanding the structural basis for the observed activity differences within this group of compounds. []

Relevance: While the core structures differ, the presence of a sulfonamide group in this compound, alongside a benzodioxole moiety, are noteworthy variations compared to 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide. Analyzing the conformational preferences and intermolecular interactions of both compounds could offer insights into their respective structure-activity relationships. []

Compound Description: This compound and its derivatives, featuring a thiophene-2-carboxamide moiety linked to an oxazolidinone ring, were synthesized and evaluated for their anticancer and antibacterial activities. []

Relevance: The presence of a carboxamide linker connecting an aromatic ring (thiophene) to a heterocycle (oxazolidinone) in this compound is a noteworthy structural similarity with 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide. Both structures also feature a second heterocycle, although their nature and connection points differ. Studying the biological activities of this compound series in comparison to the target compound might reveal valuable insights into the structure-activity relationships for both anticancer and antibacterial drug development. []

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

Compound Description: Tasquinimod, a second-generation oral quinoline-3-carboxamide analogue, is under investigation for treating metastatic prostate cancer. Its crystal structure, elucidated through X-ray diffraction, reveals key structural features and hydrogen bonding patterns. []

Relevance: This compound, while having a quinoline core instead of pyrrolidine, exhibits a striking similarity to 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide due to the presence of a carboxamide linker connecting the aromatic system to a substituted phenyl ring. Additionally, both compounds possess oxygen-containing substituents on their core heterocycles. Investigating the structure-activity relationships of both compounds could provide valuable insights for developing novel anticancer agents. []

N-[3-(2-dimethylamino)ethoxy-4-methoxy-phenyl]-2'-methyl-4'- (5-methyl-1,2,4-oxadiazol-3-yl)-(1,1'-biphenyl)-4-carboxamide hydrochloride (SB-216641)

Compound Description: SB-216641 is a selective antagonist for the 5-HT(1D) receptor, a subtype of serotonin receptors. This compound is used in autoradiographic studies to distinguish between 5-HT(1D) and 5-HT(7) binding sites. []

Relevance: This compound, while structurally distinct from 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide, belongs to the broader class of carboxamide derivatives, featuring a carboxamide linker connecting a biphenyl system to a substituted phenyl ring. Although their biological targets differ, comparing their structures and understanding their respective structure-activity relationships could provide insights into designing compounds with specific receptor binding profiles. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It enhances the function of defective CFTR caused by the ∆F508 mutation. []

Relevance: This compound, despite having a quinoline core compared to the pyrrolidine in 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide, shares the presence of a carboxamide group directly attached to an aromatic ring. Additionally, both structures possess bulky substituents (tert-butyl groups in Ivacaftor and a butyl group in the target compound). Analyzing the structure-activity relationships of both compounds could provide valuable insights for developing novel CFTR modulators and understanding the impact of bulky substituents on their activity. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This benzoic acid derivative is an investigational corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It improves the cellular processing of the protein, particularly in the context of the ∆F508 mutation. []

Relevance: Although structurally distinct from 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide, this compound highlights the use of a benzodioxole moiety, a structural feature found in other related compounds discussed. While their biological targets differ, comparing their structural features and understanding their respective structure-activity relationships could offer valuable insights for designing compounds with specific protein-binding profiles. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This indole derivative is another investigational corrector for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Like the previous compound, it aims to improve CFTR processing and function in the presence of the ∆F508 mutation. []

Relevance: This compound, although structurally distinct from 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide, features a benzodioxole moiety, a recurring structural element in several related compounds discussed. While their biological targets differ, comparing their structural features and understanding their respective structure-activity relationships could provide valuable information for designing compounds with specific protein-binding properties. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor. It effectively blocks HIV entry by interfering with CCR5 function. This compound exhibits long-lasting effects and binds to a common allosteric site on CCR5 along with other antagonists. []

Relevance: Although structurally distinct from 1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide, 873140 provides an example of a biologically active compound with a butyl substituent, similar to the target compound. Investigating the structure-activity relationships of both compounds, especially concerning the role of the butyl group, might reveal valuable information for designing compounds with specific biological activities. []

Properties

Product Name

1-butyl-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

IUPAC Name

1-butyl-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H27N3O3/c1-3-5-11-22-13-14(12-17(22)23)18(24)21-16-9-7-6-8-15(16)19(25)20-10-4-2/h6-9,14H,3-5,10-13H2,1-2H3,(H,20,25)(H,21,24)

InChI Key

PPUHJCLGHOYXKD-UHFFFAOYSA-N

SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)NCCC

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)NCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.